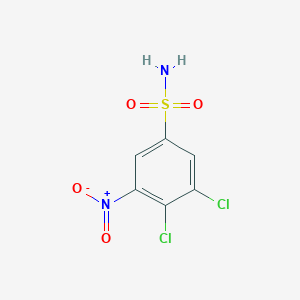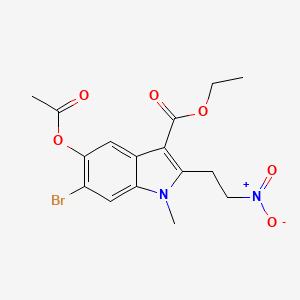
Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride
Overview
Description
Compounds like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would consist of a benzene ring (from the benzoate part), an ester functional group (from the methoxybenzoate part), an amine functional group (from the aminoethyl part), and a methyl group .Chemical Reactions Analysis
Esters, such as “this compound”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Compound Synthesis and Derivative Studies
Derivatives of Griseofulvin : Research on marine endophytic fungus NIGROSPORA sp. led to the isolation of new compounds closely related to Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride, demonstrating antimicrobial and antitumor activities (Xia et al., 2011).
Conformational Studies : The study of ortho-substituted diphenyl ethers provided insights into the conformational behaviors of compounds including derivatives of Methyl 2-(2-aminoethyl)-3-methoxybenzoate (Chandler et al., 1964).
Doping Agents in Polymers
- Dopants for Polyaniline : Substituted benzoic acids, including a structurally similar compound to Methyl 2-(2-aminoethyl)-3-methoxybenzoate, have been utilized as dopants in polyaniline, affecting its conductivity and physical properties (Amarnath & Palaniappan, 2005).
Chemical Synthesis and Characterization
Metoclopramide Synthesis : The synthesis of metoclopramide, a medication, involves intermediates related to Methyl 2-(2-aminoethyl)-3-methoxybenzoate, showcasing its role in pharmaceutical synthesis (Murakami et al., 1971).
Antimitotic Agents Synthesis : Compounds synthesized using a nucleus similar to Methyl 2-(2-aminoethyl)-3-methoxybenzoate have been identified as potent antiproliferative agents, highlighting its potential in cancer treatment (Romagnoli et al., 2008).
Intermediate Synthesis in Pharmaceutical Products : The synthesis of amisulpride intermediates involved a process related to Methyl 2-(2-aminoethyl)-3-methoxybenzoate, underlining its importance in pharmaceutical manufacturing (Wang Yu, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” would depend on its potential applications. For example, if it has therapeutic potential, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .
properties
IUPAC Name |
methyl 2-(2-aminoethyl)-3-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12;/h3-5H,6-7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXSJCVNGFEDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CCN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















